L-Cysteine, L-cysteinyl-L-seryl-L-histidyl-L-alanyl-L-valyl-
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Overview
Description
L-Cysteine, L-cysteinyl-L-seryl-L-histidyl-L-alanyl-L-valyl- is a complex peptide compound composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, L-cysteinyl-L-seryl-L-histidyl-L-alanyl-L-valyl- typically involves the stepwise assembly of its constituent amino acids. This process can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesizers that automate the synthesis process. These machines can handle the repetitive steps of deprotection and coupling, ensuring high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for purifying the synthesized peptide.
Chemical Reactions Analysis
Types of Reactions
L-Cysteine, L-cysteinyl-L-seryl-L-histidyl-L-alanyl-L-valyl- can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of alkylated peptides.
Scientific Research Applications
L-Cysteine, L-cysteinyl-L-seryl-L-histidyl-L-alanyl-L-valyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein structure and function.
Medicine: Potential therapeutic applications due to its antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and cosmetics.
Mechanism of Action
The mechanism of action of L-Cysteine, L-cysteinyl-L-seryl-L-histidyl-L-alanyl-L-valyl- involves its interaction with various molecular targets and pathways. The thiol group in L-cysteine can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the peptide can interact with enzymes and receptors, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
γ-L-Glutamyl-L-cysteine: A dipeptide involved in the synthesis of glutathione.
L-Cysteinylglycine: A dipeptide with antioxidant properties.
L-Cysteinyl-L-tyrosyl-L-alanyl-L-alanyl-L-prolyl-L-leucyl-L-lysyl-L-prolyl-L-alanyl-L-lysyl-L-seryl-L-cysteine: A cyclic peptide with potential therapeutic applications.
Uniqueness
L-Cysteine, L-cysteinyl-L-seryl-L-histidyl-L-alanyl-L-valyl- is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its ability to form disulfide bonds and participate in redox reactions makes it particularly valuable in research and industrial applications.
Properties
CAS No. |
202528-00-5 |
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Molecular Formula |
C23H38N8O8S2 |
Molecular Weight |
618.7 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C23H38N8O8S2/c1-10(2)17(22(37)30-16(8-41)23(38)39)31-18(33)11(3)27-20(35)14(4-12-5-25-9-26-12)28-21(36)15(6-32)29-19(34)13(24)7-40/h5,9-11,13-17,32,40-41H,4,6-8,24H2,1-3H3,(H,25,26)(H,27,35)(H,28,36)(H,29,34)(H,30,37)(H,31,33)(H,38,39)/t11-,13-,14-,15-,16-,17-/m0/s1 |
InChI Key |
RJHMSGXICJDAOS-HAIXDDLGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CO)NC(=O)[C@H](CS)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(CS)N |
Origin of Product |
United States |
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